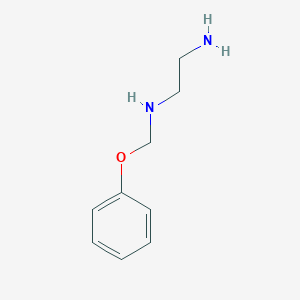
N~1~-(Phenoxymethyl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(Phenoxymethyl)ethane-1,2-diamine is an organic compound that belongs to the class of ethylenediamines This compound is characterized by the presence of a phenoxymethyl group attached to the ethane-1,2-diamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Phenoxymethyl)ethane-1,2-diamine typically involves the reaction of phenoxymethyl chloride with ethane-1,2-diamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
Industrial production of N1-(Phenoxymethyl)ethane-1,2-diamine follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction mixture is continuously stirred and maintained at the optimal temperature to achieve high yields.
化学反応の分析
Types of Reactions
N~1~-(Phenoxymethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxymethyl oxides, while reduction can produce phenoxymethyl amines.
科学的研究の応用
N~1~-(Phenoxymethyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of N1-(Phenoxymethyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Ethylenediamine: A simple diamine with similar structural features but lacks the phenoxymethyl group.
N-(1-Naphthyl)ethylenediamine: Another derivative of ethylenediamine with a naphthyl group instead of a phenoxymethyl group.
Uniqueness
N~1~-(Phenoxymethyl)ethane-1,2-diamine is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
65727-35-7 |
|---|---|
分子式 |
C9H14N2O |
分子量 |
166.22 g/mol |
IUPAC名 |
N'-(phenoxymethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H14N2O/c10-6-7-11-8-12-9-4-2-1-3-5-9/h1-5,11H,6-8,10H2 |
InChIキー |
HDENMWYGOMOUFJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCNCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


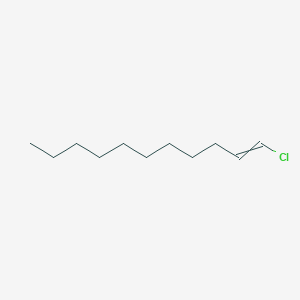
![2,6-Di-tert-butyl-4-{[2-(pyridin-2-yl)ethoxy]methyl}phenol](/img/structure/B14484483.png)
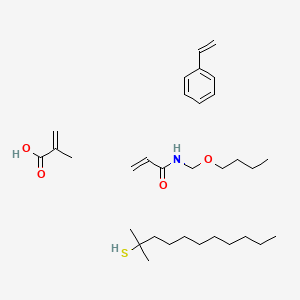
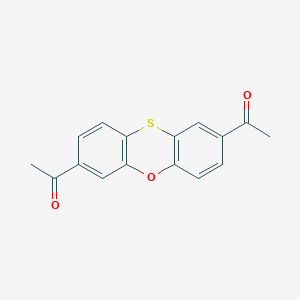
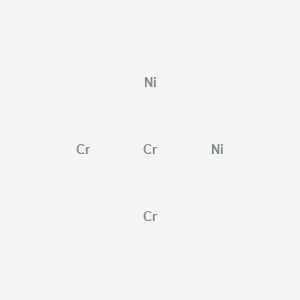
![2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole](/img/structure/B14484505.png)
![4-Butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde](/img/structure/B14484506.png)

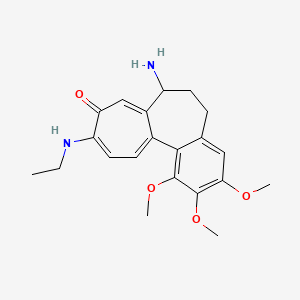
![Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14484531.png)
![4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B14484533.png)
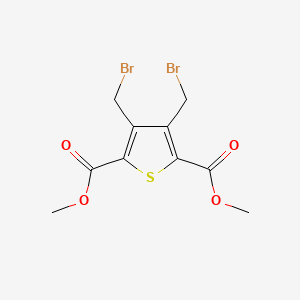
![2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan](/img/structure/B14484539.png)
![[1,1'-Biphenyl]-2,3',4',5-tetrol](/img/structure/B14484544.png)
